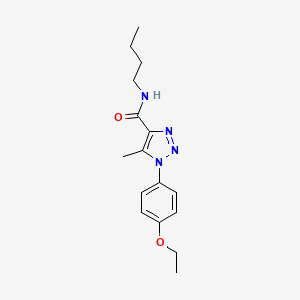![molecular formula C9H16N2O6S B4585305 {2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4585305.png)
{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid
Vue d'ensemble
Description
{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid, also known as MSEA, is a chemical compound that has been studied extensively in the field of scientific research. MSEA has shown potential in various applications, including as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Environmental Monitoring and Toxicology
Studies on related compounds, such as perfluoroalkyl acids (PFCAs) and their derivatives, have highlighted their environmental persistence and potential toxicological effects. For instance, research into the environmental fate and behavior of perfluoroalkyl and polyfluoroalkyl chemicals has emphasized the need for understanding their biodegradation mechanisms and potential impacts on ecosystems and human health (Liu & Mejia Avendaño, 2013). This area of study is crucial for developing strategies to mitigate the environmental presence of persistent organic pollutants and designing safer alternatives.
Advanced Oxidation Processes
The application of advanced oxidation processes (AOPs) in wastewater treatment has been a subject of significant interest. Compounds like peracetic acid have been reviewed for their effectiveness as disinfectants in wastewater effluents, highlighting their broad spectrum of antimicrobial activity and potential advantages over traditional disinfection methods (Kitis, 2004). Research in this area focuses on optimizing treatment processes to achieve high levels of disinfection while minimizing environmental impacts.
Agricultural and Environmental Chemistry
The impact of herbicides and their residues on the environment and non-target species has been a concern. Studies on 2,4-D, a widely used herbicide, have explored its environmental behavior, toxicity, and the mechanisms of its sorption to soil and organic matter. This research is pivotal for assessing the risks associated with herbicide use and developing strategies for their safe application and removal from the environment (Werner, Garratt, & Pigott, 2012).
Pharmaceutical and Biotechnological Applications
Research into the biological activities of modified glucans, including derivatization through sulfonylation and other chemical modifications, has shown that these compounds possess enhanced solubility and potentially improved biological activities such as antioxidation and anticoagulation (Kagimura et al., 2015). This line of investigation is relevant for developing novel biotechnological applications and therapeutic agents.
Propriétés
IUPAC Name |
2-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6S/c1-18(15,16)11-4-2-10(3-5-11)8(12)6-17-7-9(13)14/h2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFSBBDXFCZTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate](/img/structure/B4585242.png)


![3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4585262.png)
![7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585268.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4585282.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4585286.png)


![4-(2,4-dichlorophenoxy)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4585312.png)
![N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4585319.png)
